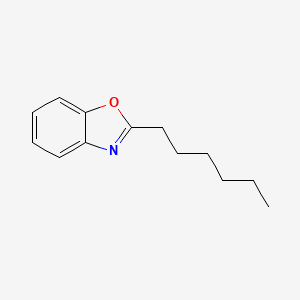
Benzoxazole, 2-hexyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hexylbenzoxazole: is an organic compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic aromatic compounds characterized by a benzene ring fused to an oxazole ring The hexyl group attached to the second position of the benzoxazole ring gives 2-Hexylbenzoxazole its unique properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
2-Hexylbenzoxazole can be synthesized through several methods, primarily involving the condensation of 2-aminophenol with hexyl-substituted aldehydes or ketones. One common method involves the reaction of 2-aminophenol with hexyl aldehyde in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction proceeds through the formation of an imine intermediate, which cyclizes to form the benzoxazole ring.
Industrial Production Methods:
Industrial production of 2-Hexylbenzoxazole typically involves large-scale batch or continuous processes. The choice of catalyst and reaction conditions can vary depending on the desired yield and purity. Common catalysts include metal catalysts like palladium or copper, which facilitate the cyclization process. The reaction is usually carried out in a solvent such as ethanol or toluene to enhance the solubility of the reactants and products.
Analyse Chemischer Reaktionen
Types of Reactions:
2-Hexylbenzoxazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert it to the corresponding amines or alcohols.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products:
Oxidation: Produces oxides or quinones.
Reduction: Produces amines or alcohols.
Substitution: Produces various substituted benzoxazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-Hexylbenzoxazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Hexylbenzoxazole involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, leading to various biological effects. For example, its antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by interfering with cell division or inducing apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
2-Methylbenzoxazole: Similar structure but with a methyl group instead of a hexyl group.
2-Phenylbenzoxazole: Contains a phenyl group, leading to different chemical and biological properties.
2-Benzylbenzoxazole: Features a benzyl group, which affects its reactivity and applications.
Uniqueness:
2-Hexylbenzoxazole is unique due to its hexyl group, which imparts distinct hydrophobic properties and influences its solubility and reactivity. This makes it particularly useful in applications where hydrophobic interactions are important, such as in the design of materials and in drug development.
Eigenschaften
CAS-Nummer |
6797-16-6 |
|---|---|
Molekularformel |
C13H17NO |
Molekulargewicht |
203.28 g/mol |
IUPAC-Name |
2-hexyl-1,3-benzoxazole |
InChI |
InChI=1S/C13H17NO/c1-2-3-4-5-10-13-14-11-8-6-7-9-12(11)15-13/h6-9H,2-5,10H2,1H3 |
InChI-Schlüssel |
JQHDCQOQCPLIKR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=NC2=CC=CC=C2O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[4-(3-Cyano-2,2,4,4-tetramethylpentan-3-yl)-2,3,5,6-tetrafluorophenyl]methanetricarbonitrile](/img/structure/B12087276.png)

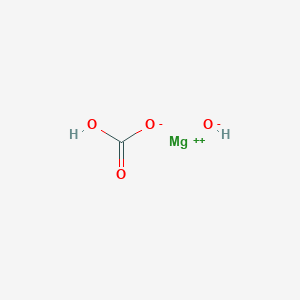
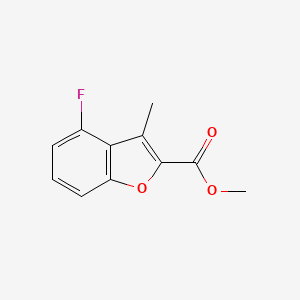
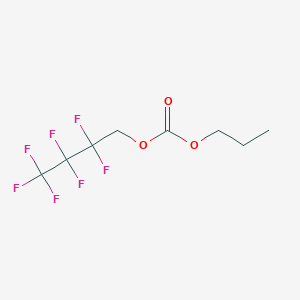
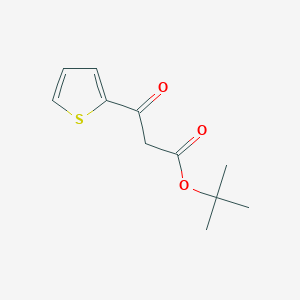
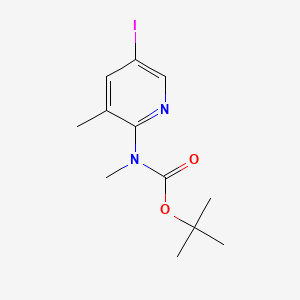
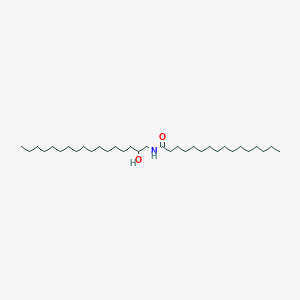
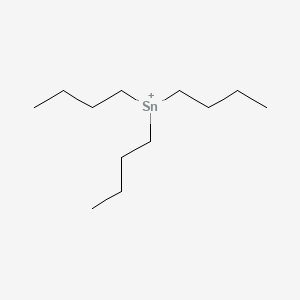


![1,3-Bis[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy]propan-2-ol](/img/structure/B12087340.png)
